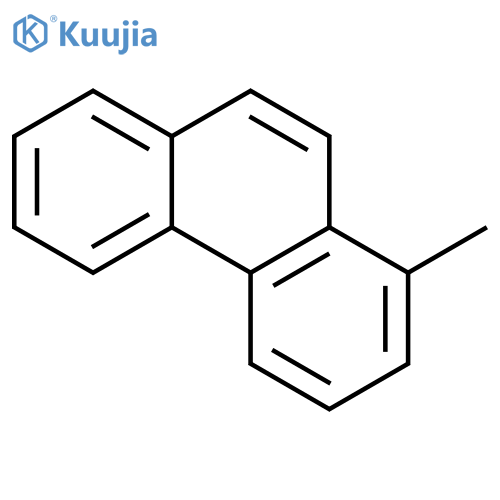

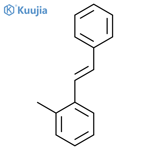

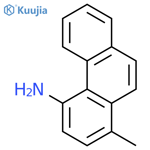

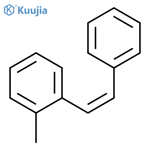

Systematic investigations on fused π-system compounds of seven benzene rings prepared by photocyclization of diphenanthrylethenes

,

Photochemical & Photobiological Sciences,

2017,

16(6),

925-934